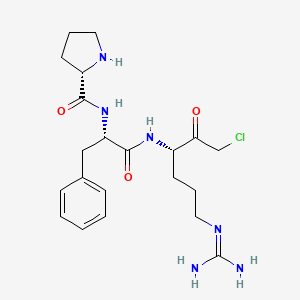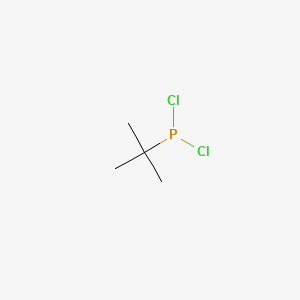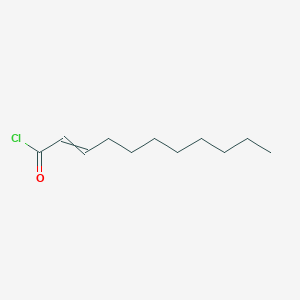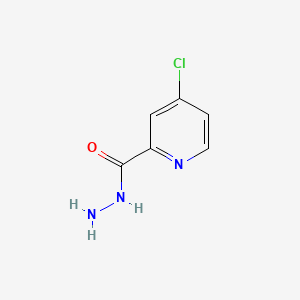
Lead tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead tartrate is an inorganic compound with the chemical formula Pb(C₄H₄O₆). It is a salt formed from lead(II) ions and tartrate ions. This compound is known for its unique crystalline structure and is often used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Lead(II) tartrate primarily targets the biochemical processes in the body. In the structure of Lead(II) tartrate, each Lead(II) cation is bonded to eight oxygen atoms of five tartrate anions . This interaction between the Lead(II) cation and the tartrate anions forms a three-dimensional framework .
Mode of Action
The mode of action of Lead(II) tartrate involves its interaction with its targets, leading to various biochemical changes. The Lead(II) cation in the compound forms bonds with the oxygen atoms of the tartrate anions . This bonding results in a three-dimensional framework stabilized by O-H…O hydrogen bonds between the OH groups of one tartrate anion and the carboxylate O atoms of adjacent anions .
Pharmacokinetics
It is known that lead can be absorbed into the body and distributed to various tissues
Result of Action
It is known that lead can have toxic effects on cells, potentially damaging dna and inhibiting enzyme activity
Action Environment
The action, efficacy, and stability of Lead(II) tartrate can be influenced by various environmental factors. For instance, the solubility of Lead(II) tartrate can be affected by the pH of the environment . Additionally, the presence of other ions or compounds in the environment could potentially interact with Lead(II) tartrate, affecting its action .
Biochemical Analysis
Biochemical Properties
Lead(II) tartrate has been studied for its role in the biosorption of lead (II) from aqueous solutions by lactic acid bacterium, Lactobacillus brevis . The nature of these interactions involves both chemisorption and physisorption .
Cellular Effects
The effects of Lead(II) tartrate on cells are primarily observed in its interaction with lactic acid bacteria. The optimal conditions for Pb 2+ ions adsorption were observed at pH 6, with the rotational speed of 120 rpm.min −1, bacterial concentration of 3 g.L −1, temperature of 40 °C and contact time of 12 h .
Molecular Mechanism
The molecular mechanism of Lead(II) tartrate involves the biosorption process which can be well fitted with the Redlich-Peterson, Langmuir, Freundlich and Temkin isotherm models . The equilibrium adsorption capacity reached 53.632 mg.g −1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lead(II) tartrate have been observed over a contact time of 12 hours
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead tartrate can be synthesized by reacting lead(II) acetate with tartaric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding tartaric acid to the solution. The mixture is then heated to promote the formation of lead(II) tartrate crystals, which can be isolated by filtration and drying.
Industrial Production Methods: In industrial settings, lead(II) tartrate is often produced using a similar method but on a larger scale. The process involves the controlled addition of tartaric acid to a lead(II) acetate solution, followed by crystallization and purification steps to obtain high-purity lead(II) tartrate.
Chemical Reactions Analysis
Types of Reactions: Lead tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced to elemental lead in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where the tartrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various acids or salts that can provide alternative anions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Elemental lead.
Substitution: New lead salts with different anions.
Scientific Research Applications
Lead tartrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of certain types of glass and ceramics, as well as in the electroplating industry.
Comparison with Similar Compounds
Lead tartrate can be compared with other this compound compounds, such as:
Lead(IV) tartrate: Contains lead in the +4 oxidation state and has different chemical properties.
Sodium tartrate: A salt of sodium and tartrate ions, used as a food additive and in analytical chemistry.
Potassium tartrate: Another tartrate salt with applications in food and pharmaceuticals.
This compound is unique due to its specific crystalline structure and the presence of lead(II) ions, which confer distinct chemical and physical properties compared to other tartrate salts.
Properties
CAS No. |
815-84-9 |
|---|---|
Molecular Formula |
C4H4O6Pb |
Molecular Weight |
355 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
AYPZCTCULRIASE-ZVGUSBNCSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |
Key on ui other cas no. |
815-84-9 |
physical_description |
White crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques have been used to study Lead(II) Tartrate complexes?
A: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy has been employed to investigate the complexes formed between Lead(II) and Tartrate ions []. This technique provides valuable insights into the structure and dynamics of these complexes in solution.
Q2: Are there alternative methods to study the formation and stability of Lead(II) Tartrate complexes besides 1H NMR?
A: Yes, polarographic methods have also been utilized to study the Lead(II) Tartrate complexes []. These electrochemical techniques offer complementary information about the stability constants and stoichiometry of metal complexes in solution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)






